molecular formula C6H6ClFN2O2 B13897992 2-Chloro-5-fluoro-4,6-dimethoxypyrimidine

2-Chloro-5-fluoro-4,6-dimethoxypyrimidine

Cat. No.: B13897992
M. Wt: 192.57 g/mol
InChI Key: LSPBNYKEPNIXFR-UHFFFAOYSA-N
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Description

General Significance of Pyrimidine (B1678525) Scaffolds in Synthetic Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, is one of nature's fundamental building blocks. nih.govmicrobenotes.com Its structure is central to the nucleobases cytosine, thymine, and uracil, which constitute the genetic code in DNA and RNA. microbenotes.comnbinno.com This biological prevalence has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry and drug discovery. researchgate.net

Researchers have extensively utilized the pyrimidine core to develop a wide range of therapeutic agents. Its unique electronic properties and ability to form multiple hydrogen bonds allow pyrimidine-containing molecules to bind effectively to biological targets like enzymes and receptors. researchgate.net Consequently, the pyrimidine nucleus is found in numerous FDA-approved drugs, including antiviral, anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents. nbinno.comorientjchem.org This broad spectrum of biological activity underscores the immense importance of the pyrimidine scaffold as a foundation for the synthesis of complex, biologically active molecules. nih.govresearchgate.net

Importance of Halogenated Pyrimidines as Versatile Synthons

In organic synthesis, a "synthon" refers to a conceptual unit within a molecule that aids in planning its synthesis. Halogenated pyrimidines are highly valued as versatile synthons due to the unique properties conferred by the halogen substituents (F, Cl, Br, I). nih.gov Halogen atoms act as excellent leaving groups, making their positions on the pyrimidine ring reactive sites for nucleophilic aromatic substitution (SNAr) reactions. nbinno.com This reactivity allows chemists to strategically introduce a wide variety of other functional groups, building molecular complexity from a relatively simple starting material. nbinno.com

The process enables the creation of diverse libraries of compounds for drug screening. Furthermore, the incorporation of halogens, particularly fluorine, can significantly alter the physicochemical properties of the final molecule. nbinno.com Halogenation can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, improve membrane permeability, and increase binding affinity to target proteins. nbinno.com This dual role—as a reactive handle for further synthesis and as a modulator of biological properties—makes halogenated pyrimidines indispensable intermediates in the pharmaceutical and agrochemical industries. nih.gov

Specific Focus: 2-Chloro-5-fluoro-4,6-dimethoxypyrimidine as a Key Intermediate in Chemical Synthesis

Based on a comprehensive review of available scientific literature and chemical databases, there is no specific public-domain information detailing the synthesis, properties, or direct application of the compound This compound .

However, the constituent parts of this molecule suggest its potential utility based on related structures. The 5-fluoro-4,6-dialkoxypyrimidine core, for instance, has been investigated in the discovery of GPR119 agonists for potential use in treating diabetes. nih.gov In this context, the fluorine at the 5-position and the alkoxy groups at the 4 and 6 positions are crucial for biological activity.

The chlorine atom at the 2-position in a pyrimidine ring typically serves as a primary reaction site for nucleophilic substitution. This would allow for the introduction of various amine, alcohol, or thiol groups, making a compound like this compound a theoretical precursor for a wide range of more complex derivatives. The combination of a reactive chlorine site with the modulating effects of the fluoro and dimethoxy groups would, in principle, make it a valuable, multi-functional intermediate for targeted synthesis.

Despite this theoretical potential, no concrete examples or detailed research findings pertaining specifically to this compound are presently documented in peer-reviewed journals, patents, or chemical supplier databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6ClFN2O2

Molecular Weight

192.57 g/mol

IUPAC Name

2-chloro-5-fluoro-4,6-dimethoxypyrimidine

InChI

InChI=1S/C6H6ClFN2O2/c1-11-4-3(8)5(12-2)10-6(7)9-4/h1-2H3

InChI Key

LSPBNYKEPNIXFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC(=N1)Cl)OC)F

Origin of Product

United States

Reactivity and Mechanistic Studies of 2 Chloro 5 Fluoro 4,6 Dimethoxypyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism in pyrimidines, as with other electron-deficient aromatic systems, typically proceeds through a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substitution product.

The presence of two electron-donating methoxy (B1213986) groups at positions 4 and 6 significantly influences the electronic distribution within the pyrimidine (B1678525) ring, which in turn affects the regioselectivity and rate of nucleophilic attack.

In 2-chloro-5-fluoro-4,6-dimethoxypyrimidine, there are two potential sites for nucleophilic attack: the C-2 position bearing the chloro substituent and the C-5 position bearing the fluoro substituent. The regioselectivity of the SNAr reaction is determined by a combination of electronic and steric factors.

The C-2 position of the pyrimidine ring is flanked by two ring nitrogen atoms, which are strongly electron-withdrawing. This makes the C-2 carbon highly electrophilic and susceptible to nucleophilic attack. The presence of electron-donating methoxy groups at the C-4 and C-6 positions further enhances the electron density at these positions, and by extension, can influence the reactivity of the C-2 position. For some polychloropyrimidines, amination with more nucleophilic dialkylamines can occur under non-catalyzed SNAr conditions, often favoring the 2-position. figshare.com

In analogous systems like 2,4-dichloropyrimidines, the presence of an electron-donating group at C-6 has been shown to direct nucleophilic attack to the C-2 position. wuxiapptec.com This is attributed to the electronic effect of the substituent influencing the LUMO (Lowest Unoccupied Molecular Orbital) of the pyrimidine ring, making the C-2 position more favorable for attack. wuxiapptec.com Given that this compound has two electron-donating methoxy groups at C-4 and C-6, it is plausible that the C-2 position is significantly activated towards nucleophilic substitution.

The C-5 position is situated between the two methoxy groups. While fluorine is generally a good leaving group in SNAr reactions, often better than chlorine, the electronic environment at C-5 is different from that at C-2. It is not directly flanked by the two ring nitrogens in the same way the C-2 and C-4/C-6 positions are. The electron-donating nature of the adjacent methoxy groups at C-4 and C-6 would increase the electron density at the C-5 position, potentially making it less electrophilic and thus less susceptible to nucleophilic attack compared to the C-2 position.

When both chloro and fluoro substituents are present on a pyrimidine ring, the outcome of a nucleophilic substitution reaction depends on the specific reaction conditions and the nature of the nucleophile. In many cases, the C-F bond is stronger than the C-Cl bond, but fluoride (B91410) is a better leaving group in the context of SNAr due to its higher electronegativity, which stabilizes the transition state.

However, in the case of this compound, the electronic activation at the C-2 position is expected to be the dominant factor. The strong activation provided by the two flanking nitrogen atoms at the C-2 position likely makes the chloro group at this position more susceptible to displacement than the fluoro group at the less activated C-5 position. Therefore, it is anticipated that nucleophilic attack will preferentially occur at the C-2 position, leading to the displacement of the chloride ion.

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound

PositionHalogenElectronic Effects of Ring NitrogensElectronic Effects of Methoxy GroupsPredicted Reactivity
C-2ChloroStrong activation (flanked by two N atoms)Indirect influenceHigh
C-5FluoroWeaker activationIncreased electron density (deactivating)Low

The nature and strength of the nucleophile play a crucial role in the outcome of SNAr reactions. Stronger nucleophiles will generally react faster. The type of nucleophile (e.g., amines, alkoxides, thiolates) can also influence the regioselectivity, although in this specific molecule, the inherent electronic bias of the pyrimidine ring is likely to be the deciding factor.

For instance, in reactions with amines, both primary and secondary amines are expected to displace the C-2 chloro group. The reaction rate would be dependent on the nucleophilicity of the amine. Similarly, strong nucleophiles like alkoxides and thiolates would also be expected to attack the C-2 position. In symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives, SNAr reactions with various nucleophilic amines proceed under conventional conditions with stoichiometric control. mdpi.com

While many SNAr reactions on activated pyrimidines proceed under thermal conditions, catalytic methods can enhance the reaction rate, improve selectivity, and allow for the use of weaker nucleophiles. A notable example is the use of sodium sulfinate as an organocatalyst.

A highly efficient and regioselective method for the SNAr amination of 2,4-dichloropyrimidine (B19661) with weakly nucleophilic amines has been developed using sodium sulfinate and tetrabutylammonium (B224687) bromide as catalysts. researchgate.net This catalytic system facilitates the synthesis of aminopyrimidines in a regio- and chemoselective manner. researchgate.net While this specific methodology has not been reported for this compound, it represents a promising strategy for accelerating the displacement of the C-2 chloro group, particularly with less reactive nucleophiles. Other catalytic approaches for SNAr reactions on halo-heterocycles include the use of metal complexes (e.g., Ru) or simple protic acids to activate the substrate. acsgcipr.org

Mechanistic Insights into Meisenheimer Complex Formation

The mechanism of nucleophilic aromatic substitution on electron-deficient aromatic rings like this compound typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

In the first step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom at the C2 position), leading to the formation of a tetrahedral intermediate. This intermediate, the Meisenheimer complex, is stabilized by the delocalization of the negative charge over the pyrimidine ring, particularly onto the electron-withdrawing fluorine and nitrogen atoms.

Computational studies on related systems, such as the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, have suggested that the Meisenheimer complex plays a key role in the reaction mechanism. chemrxiv.org While in some cases, these complexes are stable enough to be observed spectroscopically, in others they may exist as transient transition states. chemrxiv.org The stability of the Meisenheimer complex is influenced by the nature of the nucleophile, the leaving group, and the substituents on the pyrimidine ring. The presence of the two methoxy groups and the fluorine atom on this compound contributes to the stabilization of this intermediate.

The second step of the mechanism involves the departure of the leaving group (chloride ion) from the Meisenheimer complex, which restores the aromaticity of the pyrimidine ring and yields the final substitution product. The nature of the leaving group is crucial; while chlorine is a good leaving group, the relative leaving group abilities of different substituents can be influenced by the reaction conditions. chemrxiv.org

Organometallic Transformations

Directed Lithiation and Metalation Reactions

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. In the context of pyrimidines, the nitrogen atoms and other substituents can direct the deprotonation to an adjacent position. For this compound, the methoxy groups could potentially direct lithiation to the C5 position, although the presence of the fluorine atom at this position complicates this.

Studies on the lithiation of 2-chloropyridine (B119429) have shown that the site of metalation can be influenced by the choice of the lithium amide base and reaction conditions, with the possibility of forming different lithiated intermediates. researchgate.net The use of additives like bis(2-dimethylaminoethyl) ether has been shown to improve the yield and stability of the lithiated intermediate in the directed lithiation of other chloropyrimidine derivatives. nih.gov The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck, Sonogashira Analogues)

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This compound can serve as the halide partner in Suzuki-Miyaura reactions. The reactivity of the C-Cl bond can be influenced by the choice of palladium catalyst, ligand, and base. researchgate.netnih.govmdpi.com Studies on the Suzuki coupling of 2,4-dichloropyrimidines have shown that regioselective substitution can be achieved under specific conditions, often favoring reaction at the more reactive C4 position. semanticscholar.orgmdpi.com For this compound, the electronic environment of the C2 position will dictate its reactivity in such couplings. The use of microwave irradiation can often lead to shorter reaction times and improved yields. semanticscholar.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmdpi.com While less common for pyrimidine substrates compared to Suzuki-Miyaura coupling, it remains a viable method for introducing alkenyl substituents. The efficiency of the Heck reaction with chloro-substituted heterocycles like this compound would depend on the specific palladium catalyst system and reaction conditions employed. researchgate.netbohrium.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This methodology allows for the introduction of alkynyl moieties onto the pyrimidine ring. The Sonogashira coupling has been successfully applied to various halogenated pyrimidines and other nitrogen-containing heterocycles. soton.ac.uknih.govrsc.org The reactivity of this compound in Sonogashira coupling would be expected to be comparable to other chloro-substituted pyrimidines.

Table 2: Overview of Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraBoronic acids/estersPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl/heteroaryl substituted pyrimidine
HeckAlkenesPd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Alkenyl substituted pyrimidine
SonogashiraTerminal alkynesPd catalyst, Cu co-catalyst, BaseAlkynyl substituted pyrimidine

Palladium-Catalyzed Cyanation Reactions

The introduction of a nitrile group onto the pyrimidine ring can be achieved through palladium-catalyzed cyanation reactions. nih.govorganic-chemistry.orgnih.gov This transformation typically involves the reaction of the chloro-substituted pyrimidine with a cyanide source, such as potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst. nih.govorganic-chemistry.orgnih.gov The use of non-toxic cyanide sources like K₄[Fe(CN)₆] is advantageous for safety and practicality. nih.govmit.edu These reactions often exhibit a broad substrate scope and can be applied to various (hetero)aryl chlorides. nih.govorganic-chemistry.org The cyanation of this compound would provide a valuable intermediate for further synthetic transformations.

Halogen Interconversion and Exchange Reactions

Halogen exchange, or the Halex reaction, is a process used to convert an aryl chloride to an aryl fluoride. wikipedia.org This is typically achieved by heating the aryl chloride with an anhydrous fluoride source, such as potassium fluoride or cesium fluoride, in a high-boiling polar aprotic solvent like DMSO or DMF. wikipedia.orgresearchgate.net While this compound already contains a fluorine atom, this methodology could be relevant for the synthesis of related fluorinated pyrimidines from their chlorinated precursors. The reverse reaction, converting a fluoride to a chloride, is generally less favorable. Halogen-rich intermediates are valuable in synthetic chemistry for creating diverse, functionalized molecules through sequential, site-selective reactions. nih.gov

Conversion of Chloro to Fluoro Derivatives

The conversion of the 2-chloro substituent to a fluoro group represents a typical halogen exchange (Halex) reaction. Such transformations are common in the synthesis of fluoroaromatic compounds and are generally thermodynamically favorable. smolecule.com This process involves treating the chloro-substituted pyrimidine with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). wikipedia.org

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The π-deficient pyrimidine ring facilitates the attack of the fluoride ion at the carbon atom bearing the chlorine. The presence of electron-withdrawing groups on the ring enhances the rate of this reaction. In this molecule, the two ring nitrogen atoms, the fluoro group, and to a lesser extent, the inductive effect of the methoxy groups, increase the electrophilicity of the carbon at the 2-position, making it susceptible to nucleophilic attack. The successful conversion would yield 2,5-difluoro-4,6-dimethoxypyrimidine.

Reactivity of the Fluoro Group in Halogen Exchange Processes

While the chloro group can be readily displaced by fluoride, the 5-fluoro substituent is significantly less reactive in halogen exchange processes under typical SNAr conditions. The carbon-fluorine bond is the strongest among the carbon-halogen bonds, making the fluoride ion a poor leaving group. For a halogen exchange to occur at the 5-position, where a different halide ion (e.g., Cl⁻, Br⁻, I⁻) would act as the nucleophile, harsh reaction conditions or specialized catalytic systems would be required. wikipedia.orgorganic-chemistry.org The Finkelstein reaction, which typically involves the exchange of chlorides or bromides for iodides, is generally not effective for displacing fluorine from an aromatic ring. wikipedia.org Therefore, the 5-fluoro group is expected to be stable and remain intact during nucleophilic substitution reactions targeting the 2-chloro position.

Reactions Involving Methoxy Substituents

Demethylation Pathways and Products

The O-methyl groups of the methoxy substituents can be cleaved to form hydroxyl groups in a process known as demethylation. This transformation is typically achieved by treating the compound with strong protic acids like hydrobromic acid (HBr) or with potent Lewis acids such as boron tribromide (BBr₃). wikipedia.org

The reaction proceeds by protonation or coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the methyl group by the conjugate base (e.g., Br⁻). Stepwise demethylation would first yield 2-chloro-5-fluoro-6-methoxy-pyrimidin-4-ol and subsequently 2-chloro-5-fluoro-4,6-dihydroxypyrimidine. It is important to note that hydroxypyrimidines exist in tautomeric equilibrium with their more stable pyrimidone forms. Therefore, the final products would likely be 2-chloro-5-fluoro-6-methoxy-1H-pyrimidin-4-one and 2-chloro-5-fluoro-1H,5H-pyrimidine-4,6-dione.

Role of Methoxy Groups in Electronic Modulation and Reactivity

The methoxy groups have a dual electronic nature. They exert a -I (inductive) effect, withdrawing electron density through the sigma bond due to the high electronegativity of the oxygen atom. Concurrently, they exhibit a strong +M (mesomeric or resonance) effect, donating electron density into the π-system of the pyrimidine ring through their lone pairs of electrons.

In aromatic systems, the resonance effect of methoxy groups typically dominates. By donating electron density, the two methoxy groups at positions 4 and 6 help to counteract the π-deficient nature of the pyrimidine ring. This electron donation increases the electron density within the ring, which can influence the rate and regioselectivity of substitution reactions. For instance, this increased electron density makes nucleophilic aromatic substitution at the 2-position slightly less facile than in a pyrimidine ring without these donor groups. Conversely, it would make the ring more susceptible to electrophilic attack, although such reactions are still generally difficult on a pyrimidine core. researchgate.net

Table 1: Electronic Effects of Substituents on the Pyrimidine Ring
SubstituentPositionInductive Effect (-I)Resonance Effect (+M)Overall Effect on Ring Electron Density
-Cl2WithdrawingWeakly DonatingNet Withdrawing
-F5Strongly WithdrawingWeakly DonatingNet Withdrawing
-OCH₃4WithdrawingStrongly DonatingNet Donating
-OCH₃6WithdrawingStrongly DonatingNet Donating

Other Significant Chemical Transformations

Beyond reactions at the substituent sites, the reactivity of the heterocyclic ring itself is a key aspect of the molecule's chemistry.

Electrophilic Substitution Reactivity of the Pyrimidine Ring

Electrophilic aromatic substitution is generally very difficult on pyrimidine rings. researchgate.net The presence of two electronegative nitrogen atoms in the ring significantly reduces its electron density, deactivating it towards attack by electrophiles. youtube.com In the rare cases where electrophilic substitution does occur on pyrimidines, it typically happens at the 5-position, which is the most electron-rich carbon atom. csu.edu.au

In the case of this compound, the 5-position is already substituted with a fluorine atom. Furthermore, the ring is heavily substituted with other groups that also influence reactivity. While the methoxy groups are activating via resonance, the powerful deactivating effect of the two ring nitrogens combined with the inductive withdrawal of the chloro and fluoro groups makes electrophilic substitution on the ring highly improbable under standard conditions. rsc.org Any potential electrophilic attack would likely require harsh conditions and may lead to degradation of the molecule rather than controlled substitution.

Oxidation and Reduction Chemistry

Oxidation:

While specific studies on the oxidation of this compound are not extensively documented, the reactivity of the pyrimidine core in related systems suggests potential pathways. The pyrimidine ring is generally resistant to oxidation due to its electron-deficient character. However, the activating effect of the two methoxy groups may allow for oxidation under specific conditions.

Potential oxidation reactions could involve the formation of N-oxides by treatment with oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The nitrogen atoms of the pyrimidine ring are potential sites for oxidation. Additionally, oxidative degradation of the pyrimidine ring can occur under harsh conditions, leading to the formation of smaller, highly oxidized fragments.

Reduction:

The reduction of this compound is expected to primarily involve the cleavage of the carbon-chlorine bond. Catalytic hydrogenation is a common method for the reductive dehalogenation of chloropyrimidines. This process typically involves the use of a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source. The reaction would likely yield 5-fluoro-4,6-dimethoxypyrimidine.

The general mechanism for catalytic hydrogenation of a chloro-heteroaromatic compound involves the oxidative addition of the C-Cl bond to the palladium surface, followed by hydrogenolysis to replace the chlorine atom with a hydrogen atom.

Alternative reduction methods could involve the use of dissolving metal reductions (e.g., sodium in liquid ammonia) or hydride reagents, although these methods may also affect other functional groups in the molecule. The fluorine atom is generally more resistant to reduction than the chlorine atom.

Below is a table summarizing potential reduction reactions based on known chemistry of similar chloropyrimidines.

Reaction Reagents and Conditions Major Product Plausibility Notes
Reductive DechlorinationH₂, Pd/C, Solvent (e.g., Ethanol), Base (e.g., Et₃N)5-Fluoro-4,6-dimethoxypyrimidineHighly plausible based on the reactivity of other 2-chloropyrimidines.
Complete ReductionNa/NH₃ (liq.)Potential for reduction of the pyrimidine ring in addition to dehalogenation.Plausible, but may lack selectivity and lead to a mixture of products.

Mechanistic Insights:

The mechanism of reductive dechlorination via catalytic hydrogenation is well-established. The reaction proceeds through a series of steps on the surface of the palladium catalyst:

Adsorption: The this compound molecule adsorbs onto the palladium surface.

Oxidative Addition: The C-Cl bond undergoes oxidative addition to a palladium atom, forming a Pd(II) intermediate.

Hydrogenolysis: The palladium-bound pyrimidine intermediate reacts with hydrogen atoms on the catalyst surface, leading to the cleavage of the Pd-C bond and the formation of the C-H bond.

Desorption: The final product, 5-fluoro-4,6-dimethoxypyrimidine, desorbs from the catalyst surface.

The efficiency and selectivity of this reaction can be influenced by factors such as the choice of catalyst, solvent, temperature, and the presence of a base to neutralize the HCl generated during the reaction.

Role As a Synthetic Building Block and Intermediate in Organic Chemistry

Precursor to Complex Pyrimidine (B1678525) Derivatives

The inherent reactivity of the C2-chloro group enables the use of this compound as a foundational element for building more elaborate pyrimidine-based molecules, including fused and polycyclic systems.

The construction of fused heterocyclic systems is a cornerstone of drug discovery, as these rigid structures can effectively interact with biological targets. 2-Chloro-5-fluoro-4,6-dimethoxypyrimidine is an ideal precursor for creating bicyclic rings, such as pyrido[1,2-c]pyrimidines. nih.govnih.gov This is typically achieved by reacting the chloropyrimidine with a bifunctional nucleophile. For instance, a molecule containing both an amine and a hydroxyl or thiol group can undergo an initial substitution at the C2 position, followed by an intramolecular cyclization to form a new, fused ring. The electron-deficient nature of the pyrimidine ring facilitates this initial nucleophilic attack. ossila.com

Reagent TypeFused System ExampleReaction Principle
Amino-alcoholOxazolopyrimidineInitial N-alkylation followed by intramolecular O-alkylation.
Amino-thiolThiazolopyrimidineInitial N-alkylation followed by intramolecular S-alkylation.
Hydrazine (B178648) derivativePyrazolopyrimidineFormation of a new five-membered ring fused to the pyrimidine core.

This table illustrates potential transformations based on the known reactivity of chloropyrimidines.

Beyond simple fused systems, this compound serves as a scaffold for assembling larger, more complex polycyclic and heterocyclic frameworks. nih.govnih.gov Its ability to connect with other cyclic systems via the reactive C2 position allows for the modular synthesis of intricate molecular designs. This approach is central to building libraries of compounds for high-throughput screening in drug discovery programs. The pyrimidine core can be linked to other aromatic or aliphatic rings, leading to novel structures with potential biological activity.

Functionalization for Diverse Chemical Applications

The true synthetic utility of this compound lies in the diverse array of functional groups that can be introduced by displacing the C2-chloro atom. This allows for fine-tuning the steric and electronic properties of the final molecule for specific applications.

While nucleophilic substitution with heteroatoms is common, modern organic chemistry also allows for the formation of carbon-carbon bonds at the C2 position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are powerful methods for introducing alkyl, aryl, and heteroaryl groups. These reactions expand the structural diversity achievable from this pyrimidine intermediate, enabling the synthesis of complex biaryl structures or the attachment of alkyne handles for further functionalization.

Coupling ReactionReagentIntroduced Moiety
Suzuki CouplingArylboronic acidAryl group
Stille CouplingOrganostannaneAlkyl, Aryl, or Vinyl group
Sonogashira CouplingTerminal alkyneAlkynyl group

This table outlines common C-C bond-forming reactions applicable to chloro-heteroaromatics.

The displacement of the C2-chlorine with nitrogen nucleophiles is one of the most facile and widely used transformations for this class of compounds. sigmaaldrich.com The reaction with primary or secondary amines proceeds readily, often under mild conditions, to yield 2-aminopyrimidine (B69317) derivatives. sigmaaldrich.com This C-N bond-forming reaction is fundamental in the synthesis of numerous pharmaceuticals, as the resulting amino group can serve as a key hydrogen bond donor or acceptor. Similarly, reaction with hydrazine or substituted hydrazines provides access to 2-hydrazinylpyrimidines, which are themselves versatile intermediates for constructing further heterocyclic rings.

NucleophileProduct TypeSignificance
Primary Amines (R-NH₂)2-(Alkyl/Aryl)aminopyrimidineCommon motif in kinase inhibitors and other APIs.
Secondary Amines (R₂NH)2-(Dialkyl/Diaryl)aminopyrimidineModulates solubility and steric properties.
Hydrazine (H₂N-NH₂)2-HydrazinylpyrimidinePrecursor for pyrazoles and other N-heterocycles.

This table provides examples of derivatization with nitrogen nucleophiles, a reaction documented for analogous 2-chloropyrimidines. sigmaaldrich.comchemrxiv.org

The C2-chloro group can also be readily substituted by oxygen and sulfur nucleophiles. Reaction with alkoxides or phenoxides (from alcohols or phenols) under basic conditions yields pyrimidine ethers. Correspondingly, reaction with thiols or thiolates produces pyrimidine thioethers. nih.gov These functional groups can alter the molecule's lipophilicity and metabolic stability. Furthermore, the resulting thioethers can be oxidized to sulfoxides and sulfones, which are valuable functional groups in medicinal chemistry that can act as hydrogen bond acceptors or as reactive handles for further substitution. arkat-usa.org

NucleophileProduct TypePotential Application
Sodium Methoxide (NaOMe)2-MethoxypyrimidineModification of electronic properties.
Phenoxide (PhO⁻)2-PhenoxypyrimidineIntroduction of bulky aromatic groups.
Thiol (R-SH)2-(Alkyl/Aryl)thiopyrimidinePrecursor to sulfones for further substitution. nih.govarkat-usa.org

This table shows examples of derivatization with oxygen and sulfur nucleophiles.

Based on a comprehensive search of publicly available scientific literature and patent databases, there is currently insufficient information to generate a detailed article on the chemical compound “this compound” according to the specific outline provided.

The search did not yield specific research findings, patents, or technical data detailing the role of this compound as an intermediate in the synthesis of pyrimidine-containing herbicides or its contributions to material science and specialty chemicals.

Information is available for structurally related compounds, such as:

2-Chloro-4,6-dimethoxypyrimidine (B81016) : A known intermediate in the synthesis of sulfonylurea herbicides.

4,6-Dichloro-5-fluoropyrimidine : An important intermediate for various pesticides.

2-Chloro-5-fluoropyrimidine : Utilized as a building block for active pharmaceutical ingredients and materials for organic light-emitting diodes (OLEDs).

However, per the instructions to focus solely on this compound and not introduce information outside the specified scope, it is not possible to construct the requested article. The specific combination of chloro, fluoro, and dimethoxy substituents on the pyrimidine ring as named does not appear in the context of the requested applications in the available literature.

Therefore, the sections on its use in the synthesis of generic chemical classes of herbicides and its contribution to material science and specialty chemicals cannot be completed with scientific accuracy at this time.

Spectroscopic and Theoretical Characterization of 2 Chloro 5 Fluoro 4,6 Dimethoxypyrimidine

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification and detailed structural analysis of 2-Chloro-5-fluoro-4,6-dimethoxypyrimidine necessitate the application of advanced spectroscopic methods. Techniques such as one- and two-dimensional NMR spectroscopy, are indispensable for unambiguously assigning the resonances of each nucleus and understanding the through-bond and through-space interactions that define the molecule's constitution and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule, as well as the electronic environment of other NMR-active nuclei such as fluorine-19. For this compound, a complete NMR analysis involving ¹H, ¹³C, and ¹⁹F nuclei, along with the study of their coupling interactions, is essential for a comprehensive structural characterization.

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily featuring resonances from the methoxy (B1213986) groups. Due to the molecule's substitution pattern, there are no protons directly attached to the pyrimidine (B1678525) ring. The two methoxy groups at the C4 and C6 positions are chemically non-equivalent due to the asymmetrical substitution of the ring (chloro at C2 and fluoro at C5).

The electronic environment of each methoxy group is influenced by the adjacent substituents. The methoxy group at C4 is flanked by the electron-withdrawing fluorine atom at C5 and a nitrogen atom, while the methoxy group at C6 is situated between two nitrogen atoms and proximate to the chloro group at C2. These differing electronic environments would result in two distinct singlet signals in the ¹H NMR spectrum, likely in the range of 3.8 to 4.2 ppm, a typical region for methoxy protons on an electron-deficient aromatic ring. The specific chemical shifts would be influenced by the combined inductive and mesomeric effects of the chloro and fluoro substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton GroupPredicted Chemical Shift (ppm)Multiplicity
OCH₃ (at C4)3.8 - 4.2Singlet
OCH₃ (at C6)3.8 - 4.2Singlet

Note: The predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound. Six distinct carbon signals are expected, corresponding to the four carbons of the pyrimidine ring and the two methoxy carbons. The chemical shifts of the ring carbons are significantly influenced by the nature and position of the substituents.

The carbon atoms C4 and C6, bonded to the electronegative oxygen atoms of the methoxy groups, are expected to resonate at a lower field (higher ppm value). The presence of the halogen substituents will further modulate these shifts. The C2 atom, bonded to a chlorine atom, and the C5 atom, bonded to a fluorine atom, will also exhibit characteristic chemical shifts. The fluorine atom, being highly electronegative, will cause a significant downfield shift for C5. Furthermore, the ¹³C signals for carbons in proximity to the fluorine atom will exhibit splitting due to C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Expected C-F Coupling
C2155 - 165Small or no coupling
C4160 - 170Yes (²JCF)
C5140 - 150Yes (¹JCF)
C6160 - 170Yes (³JCF)
OCH₃ (at C4)55 - 65Yes (³JCF)
OCH₃ (at C6)55 - 65Small or no coupling

Note: The predicted chemical shifts are estimations based on known substituent effects on pyrimidine rings. The presence and magnitude of C-F coupling are crucial for definitive assignments.

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C5 position. The chemical shift of this fluorine signal is dependent on its electronic environment within the molecule. The presence of the electron-donating methoxy groups and the electron-withdrawing chloro group, as well as the aromatic pyrimidine ring, will all influence the shielding of the fluorine nucleus. The chemical shift would provide a key piece of data for confirming the presence of the fluorine atom in its proposed location. The signal may appear as a complex multiplet due to coupling with neighboring ¹³C and potentially long-range coupling with the methoxy protons.

The analysis of coupling constants (J-values) is fundamental for determining the connectivity of atoms in a molecule. In this compound, the most significant coupling interactions will involve the ¹⁹F nucleus.

¹³C-¹⁹F Coupling: The magnitude of the coupling constant between the fluorine atom and the carbon atoms of the pyrimidine ring can provide valuable structural information. A large one-bond coupling constant (¹JCF) is expected between F5 and C5. Smaller two-bond (²JCF) and three-bond (³JCF) couplings are anticipated between F5 and C4/C6, and potentially C2, respectively. These couplings would be observable in the ¹³C NMR spectrum as splitting of the carbon signals.

¹H-¹⁹F Coupling: While there are no protons directly attached to the pyrimidine ring, long-range coupling between the fluorine at C5 and the protons of the methoxy group at C4 may be observable. This would likely be a four-bond coupling (⁴JHF) and would manifest as a slight broadening or a very small splitting of the methoxy proton signal.

The analysis of these coupling patterns allows for the unambiguous assignment of the ¹³C and ¹H NMR signals and confirms the substitution pattern on the pyrimidine ring.

Lanthanide shift reagents (LSRs) are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the nitrogen atoms in the pyrimidine ring of this compound. mdpi.com Upon coordination, the lanthanide ion induces significant changes in the chemical shifts of nearby nuclei, with the magnitude of the shift being dependent on the distance and angle between the lanthanide ion and the observed nucleus. mdpi.com

This property of LSRs can be exploited to gain conformational information. For this compound, the methoxy groups may exhibit restricted rotation, leading to different possible conformations. By adding an LSR, the induced shifts in the ¹H and ¹³C NMR spectra of the methoxy groups and the ring atoms can be monitored. The relative magnitudes of these induced shifts can be used to map the proximity of these nuclei to the lanthanide binding site (the pyrimidine nitrogens). This information, in turn, can help to deduce the preferred orientation of the methoxy groups relative to the pyrimidine ring.

For instance, if one methoxy group's protons experience a larger downfield shift upon addition of the LSR compared to the other, it would suggest that this methoxy group is, on average, closer to the site of lanthanide coordination. This type of analysis provides valuable insight into the three-dimensional structure of the molecule in solution.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of this compound. The technique provides a precise measurement of the molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition. For the molecular formula C₆H₆ClFN₂O₂, the expected monoisotopic mass can be calculated with high accuracy.

The fragmentation pattern observed in the mass spectrum offers valuable information about the compound's structure. Key fragmentation pathways would likely involve the loss of a chlorine atom, a methyl group from the methoxy substituents, or a formyl radical (CHO). The presence of chlorine and its isotopic abundance (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments, further aiding in spectral interpretation.

Table 1: Predicted Mass Spectrometry Data for this compound

Feature Predicted Value
Molecular Formula C₆H₆ClFN₂O₂
Monoisotopic Mass 192.0105 u
Molecular Ion Peak (M⁺) m/z 192
Isotopic Peak (M+2) m/z 194

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the pyrimidine ring, C-Cl, C-F, and C-O-C stretching and bending vibrations.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies, which can then be compared with experimental data for accurate peak assignments. nih.gov

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H (methoxy) Stretching 2950-3050
C=N (pyrimidine) Stretching 1550-1650
C=C (pyrimidine) Stretching 1400-1500
C-O (methoxy) Asymmetric Stretching 1200-1280
C-O (methoxy) Symmetric Stretching 1000-1080
C-F Stretching 1000-1100

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related pyrimidine structures suggests that the molecule would likely adopt a planar or near-planar conformation. researchgate.net Intermolecular interactions, such as π-π stacking of the pyrimidine rings and halogen bonding involving the chlorine and fluorine atoms, could play a significant role in the crystal packing.

Computational Chemical Parameters and Molecular Descriptors

Computational chemistry offers a powerful lens through which to explore the electronic structure and reactivity of this compound.

Electronic Structure Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations can provide the optimized molecular geometry, Mulliken atomic charges, and the molecular electrostatic potential (MEP) map. The MEP map is particularly useful for identifying the electron-rich and electron-poor regions of the molecule, which are indicative of its reactivity towards electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower the energies of both the HOMO and LUMO.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound

Parameter Predicted Description Implication
HOMO Energy Relatively low Lower tendency for electron donation
LUMO Energy Relatively low Higher tendency for electron acceptance

Prediction of Reaction Pathways and Transition States

Computational methods, particularly DFT, can be used to model reaction pathways and locate transition states for chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the lowest energy path from reactants to products. This includes the characterization of transition state structures, which are the energy maxima along the reaction coordinate. Such studies are invaluable for understanding reaction mechanisms, predicting reaction rates, and designing new synthetic routes. For instance, the nucleophilic aromatic substitution of the chlorine atom is a likely reaction pathway, and computational studies could elucidate the mechanism and predict the regioselectivity of such a reaction.

Conformational Analysis and Stereochemical Considerations

The central pyrimidine ring, being an aromatic heterocycle, is expected to be largely planar. The primary conformational flexibility arises from the rotation of the two methoxy groups at the C4 and C6 positions around their respective C-O bonds. The orientation of these groups relative to the pyrimidine ring is governed by a balance of steric and electronic effects.

The rotation of the methoxy groups is not entirely free and is characterized by specific energy barriers. The preferred conformations will seek to minimize steric hindrance between the methyl groups and adjacent substituents—namely, the fluorine atom at C5 and the nitrogen atom at N1 for the C6-methoxy group, and the fluorine atom at C5 and the nitrogen atom at N3 for the C4-methoxy group. It is generally observed that for methoxy groups on aromatic rings, a planar conformation, where the methyl group lies in the plane of the ring, is often favored due to resonance stabilization. However, steric clashes can force the methyl group out of the plane.

In the case of this compound, the two methoxy groups are ortho to the fluorine atom. This arrangement likely leads to a non-planar orientation of the methyl groups to alleviate steric strain. Theoretical calculations on similar substituted aromatic compounds can provide insight into the expected rotational barriers.

Table 1: Estimated Rotational Barriers for Methoxy Groups in Substituted Aromatic Systems

Rotational Bond Typical Energy Barrier (kcal/mol) Influencing Factors
Ar-OCH₃ 2-5 Steric hindrance from ortho substituents, electronic effects.

The presence of the highly electronegative fluorine atom at the C5 position can also introduce significant stereoelectronic effects that influence the conformation of the adjacent methoxy groups. One such phenomenon is the "gauche effect," where a gauche conformation is favored over an anti conformation, contrary to what would be expected from steric considerations alone. This effect arises from stabilizing hyperconjugative interactions between C-H bonding orbitals and C-F antibonding orbitals (σC-H → σ*C-F). This could lead to a preference for specific dihedral angles for the C4-O-C-H and C6-O-C-H bonds.

From a stereochemical standpoint, this compound does not possess any chiral centers. The molecule has a plane of symmetry if the methoxy groups are oriented appropriately or if there is free rotation, rendering it achiral. Consequently, it does not exhibit enantiomerism.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount objective in modern synthetic research. nih.govrsc.org Future efforts concerning 2-Chloro-5-fluoro-4,6-dimethoxypyrimidine will likely focus on moving away from traditional synthetic methods that may involve harsh reagents or generate significant waste. nih.gov Research in this area is expected to concentrate on several key strategies:

Energy-Efficient Methodologies: Techniques such as microwave-assisted and ultrasound-assisted synthesis are emerging as powerful tools in green chemistry. dovepress.comresearchgate.net These methods can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating.

Biocatalysis: The use of enzymes (biocatalysts) for specific chemical transformations offers a highly selective and environmentally benign alternative to traditional catalysts. researchgate.net Future research may explore halogenase or O-methyltransferase enzymes to install the chloro, fluoro, or methoxy (B1213986) groups on a pyrimidine (B1678525) precursor under mild, aqueous conditions. google.com

Table 1: Comparison of Conventional vs. Potential Sustainable Synthetic Approaches

Parameter Conventional Approach Sustainable Future Direction
Energy Source Conventional heating (oil bath) Microwave irradiation, Ultrasonication
Catalysis Stoichiometric inorganic reagents Recyclable heterogeneous catalysts, Biocatalysts (enzymes)
Solvents Volatile organic compounds (VOCs) Water, Supercritical fluids, Ionic liquids
Waste Generation High E-factor (significant waste) Low E-factor (minimal waste), atom-economical reactions

| Reaction Time | Hours to days | Minutes to hours |

Exploration of New Reactivity Modes and Catalytic Systems

The functional groups of this compound provide multiple handles for chemical modification. The chlorine atom at the C2 position is particularly susceptible to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. Future research will aim to expand the scope of these transformations.

Advanced Cross-Coupling Reactions: While Suzuki and Buchwald-Hartwig couplings are established methods, research will likely focus on developing novel catalytic systems with higher efficiency, broader substrate scope, and lower catalyst loading for functionalizing the C2 position. This could involve using N-heterocyclic carbene (NHC) ligands or exploring catalysts based on earth-abundant metals.

C-H Functionalization: Direct functionalization of the pyrimidine ring's C-H bonds is a highly atom-economical strategy. Future studies may investigate catalytic systems capable of selectively introducing new substituents onto the pyrimidine core, bypassing the need for pre-functionalized starting materials.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. This technology could be applied to discover novel reactions involving the pyrimidine ring, potentially enabling transformations that are difficult to achieve with traditional thermal methods.

Table 2: Potential Catalytic Transformations for this compound

Reaction Type Reagent/Catalyst System Potential Outcome
Suzuki Coupling Arylboronic acid / Pd catalyst C2-Aryl bond formation
Buchwald-Hartwig Amination Amine / Pd or Cu catalyst C2-Amino bond formation
Sonogashira Coupling Terminal alkyne / Pd/Cu catalyst C2-Alkynyl bond formation

| Heck Reaction | Alkene / Pd catalyst | C2-Alkenyl bond formation |

Computational Design of Advanced Pyrimidine-Based Synthons for Targeted Synthesis

Computational chemistry and molecular modeling are indispensable tools for modern chemical research. dovepress.com For a molecule like this compound, computational studies can provide deep insights into its electronic structure, reactivity, and potential as a building block for larger, more complex molecules.

Future work in this area will likely involve:

Reactivity Prediction: Using methods like Density Functional Theory (DFT), researchers can calculate electron density, map electrostatic potential, and model reaction pathways. This allows for the prediction of the most reactive sites on the molecule and helps in designing targeted synthetic strategies.

In Silico Screening: The properties of virtual libraries of compounds derived from this compound can be computationally screened. This can accelerate the discovery of new molecules with desired properties, for instance, as potential inhibitors for biological targets like lipoxygenase. dovepress.com

Spectroscopic Analysis: Computational methods can accurately predict spectroscopic data (e.g., NMR, IR spectra). This aids in the characterization and structural confirmation of newly synthesized derivatives. nih.gov

Table 3: Key Parameters for Computational Modeling

Computational Method Property to be Modeled Application in Research
Density Functional Theory (DFT) HOMO-LUMO energy gap, Electrostatic potential Predicting reactivity, spectral properties, and stability
Molecular Docking Binding affinity to protein targets Designing and screening for potential bioactive molecules
Quantum Theory of Atoms in Molecules (QTAIM) Bond strengths, intermolecular interactions Understanding non-covalent interactions in derived structures

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis) | Designing molecules for materials science applications (e.g., dyes, OLEDs) |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, reproducibility, and scalability. rsc.org Automated synthesis platforms, often integrated with flow reactors, can further accelerate chemical discovery by enabling high-throughput experimentation and optimization. nih.gov

The synthesis and subsequent functionalization of this compound are well-suited for this technological shift.

Improved Reaction Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing potentially exothermic reactions or handling unstable intermediates.

Automated Optimization: Robotic platforms can perform numerous experiments in parallel, rapidly screening different catalysts, solvents, and reaction conditions to identify the optimal protocol for a given transformation. nih.gov

On-Demand Manufacturing: Flow chemistry enables the on-demand synthesis of compounds, reducing the need for storage and minimizing waste. This is particularly valuable for producing specialized chemical intermediates required in multi-step syntheses.

Table 4: Batch vs. Flow Synthesis for Pyrimidine Derivatives

Feature Batch Synthesis Flow Chemistry
Process Type Discontinuous Continuous
Heat & Mass Transfer Often inefficient and variable Highly efficient and controlled
Safety Higher risk with large volumes of hazardous materials Inherently safer due to small reaction volumes
Scalability Challenging, often requires re-optimization Straightforward by numbering-up or running longer

| Reproducibility | Can be variable between batches | High consistency and reproducibility |

Applications in Next-Generation Chemical Technologies and Methodologies

The unique combination of functional groups on this compound makes it an attractive starting point for developing materials and molecules for next-generation technologies. The fluorinated pyrimidine scaffold is a privileged structure in various fields.

Medicinal Chemistry: Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This compound could serve as a key intermediate for novel pharmaceuticals.

Agrochemicals: Many modern herbicides and fungicides are based on pyrimidine heterocycles. The specific substitution pattern of this molecule could be exploited to develop new agrochemicals with improved efficacy or novel modes of action.

Materials Science: Pyrimidine derivatives are explored for their applications in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs) or as components of functional polymers. The electronic properties imparted by the fluoro and methoxy groups could be tuned for specific material applications.

Future research will focus on elaborating the core structure of this compound into more complex molecules and evaluating their performance in these high-value application areas.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.